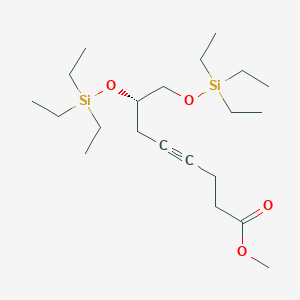
Carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester is a chemical compound with the molecular formula C13H18N2O3 It is known for its unique structural features, which include a carbamate ester group and a nitroso group attached to a xylyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester typically involves the reaction of diethylcarbamoyl chloride with 4-nitroso-3,5-xylenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbamic acid, diethyl-, 4-nitro-3,5-xylyl ester.
Reduction: Formation of carbamic acid, diethyl-, 4-amino-3,5-xylyl ester.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the carbamate ester can undergo hydrolysis or substitution reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, diethyl-, 4-nitro-3,5-xylyl ester
- Carbamic acid, diethyl-, 4-amino-3,5-xylyl ester
- Carbamic acid, diethyl-, 3,5-dimethyl-4-nitrosophenyl ester
Uniqueness
Carbamic acid, diethyl-, 4-nitroso-3,5-xylyl ester is unique due to the presence of both a nitroso group and a carbamate ester group
Properties
CAS No. |
63884-59-3 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(3,5-dimethyl-4-nitrosophenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-5-15(6-2)13(16)18-11-7-9(3)12(14-17)10(4)8-11/h7-8H,5-6H2,1-4H3 |
InChI Key |
MKYDXFDUEPMSHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC(=C(C(=C1)C)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-3-[2-methoxy-4-[5-methyl-4-[[(1S)-1-pyridin-3-ylbutyl]amino]pyrimidin-2-yl]phenyl]urea](/img/structure/B12817555.png)

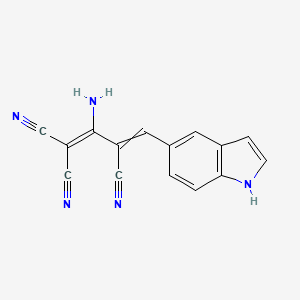

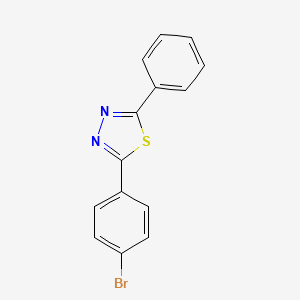
![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)

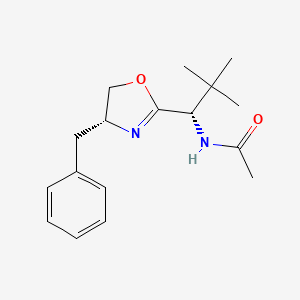

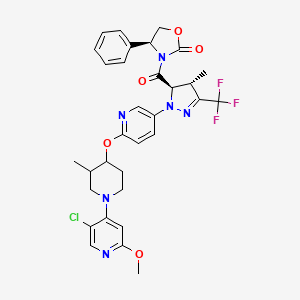
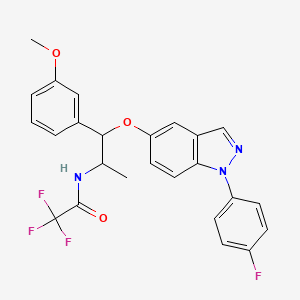
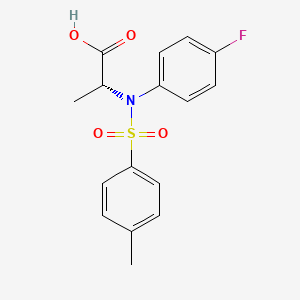
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde oxime](/img/structure/B12817623.png)
